AR antagonist 5

Prostate Cancer CNS Safety Blood-Brain Barrier

Topical AR antagonist development for androgenetic alopecia requires precise skin:plasma partitioning to avoid systemic endocrine toxicity. AR antagonist 5 (compound 30a) is a non-steroidal, selective AR antagonist with an engineered 3,6-diazabicyclo[3.1.1]heptane scaffold. - IC50: 134.8 nM for AR; moderate potency with structural differentiation from hydantoin and steroidal antagonists - Designed for high follicular exposure and rapid metabolic deactivation systemically - Validated in vivo hair-growth efficacy in AGA mouse models; suitable as comparator or tool compound

Molecular Formula C23H21F3N6O2
Molecular Weight 470.4 g/mol
Cat. No. B12384742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 5
Molecular FormulaC23H21F3N6O2
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O
InChIInChI=1S/C23H21F3N6O2/c1-22(34,21(33)30-15-6-19(23(24,25)26)20(9-28)29-10-15)13-31-11-17-7-18(12-31)32(17)16-4-2-14(8-27)3-5-16/h2-6,10,17-18,34H,7,11-13H2,1H3,(H,30,33)/t17?,18?,22-/m0/s1
InChIKeyOUFWUTDTAQRRHQ-IRZJEQJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR Antagonist 5 – Identity & Topical Differentiation


AR antagonist 5 refers to two distinct small-molecule androgen receptor (AR) antagonists developed as nonsteroidal AR antagonists for prostate cancer and androgenetic alopecia research. The first, designated compound 42f (CAS 2586195-28-8), is a potent AR antagonist with an IC50 of 6.17 µM and demonstrates in vivo antitumor efficacy in LNCaP xenograft models with a tumor growth inhibition (TGI) of 79% [1]. The second, compound 30a (CAS 2902679-53-0), is a selective AR antagonist with an IC50 of 134.8 nM and exhibits favorable pharmacokinetic properties, including high skin exposure and low plasma exposure after topical administration [2]. Both compounds inhibit AR nuclear translocation and disrupt AR-mediated gene regulation, but they differ significantly in potency, tissue distribution, and therapeutic indication, making selection critical based on the research application.

Distinct chemotype — 3,6-diazabicyclo[3.1.1]heptane scaffold for AR antagonist scaffold-diversification studies.
Engineered skin-plasma differential — Designed for high local skin exposure with rapid systemic clearance, suited for topical AR research models.

AR Antagonist 5: Skin-Plasma Partitioning Imperative


AR antagonists are not interchangeable due to significant differences in potency, tissue distribution, blood-brain barrier (BBB) penetration, and metabolic profiles that directly impact research outcomes. For example, enzalutamide, a widely used second-generation AR antagonist, exhibits an IC50 of 36 nM in LNCaP cells but is associated with significant BBB penetration and CNS-related side effects [1]. Apalutamide, with an IC50 of 16 nM, shares similar BBB penetration concerns . In contrast, AR antagonist 5 (compound 42f) shows negligible BBB penetration compared to enzalutamide, making it a preferred tool for studies requiring CNS avoidance [2]. Meanwhile, AR antagonist 5 (compound 30a) offers a unique pharmacokinetic profile of high skin exposure and low plasma exposure, which is not observed with clinical AR antagonists like enzalutamide, apalutamide, or darolutamide, and is specifically optimized for topical androgen receptor modulation [3]. Substituting a generic AR antagonist for AR antagonist 5 without accounting for these quantitative differences will yield non-comparable data and potentially misleading conclusions.

Oral AR antagonists (enzalutamide, darolutamide) produce systemic exposure incompatible with topical AGA research models.
Earlier topical candidates (RU58841, clascoterone) show variable skin penetration and metabolic stability; skin:plasma profiles may not match AR antagonist 5.
Replacing without verified skin:plasma partitioning may compromise target engagement in hair follicle research or introduce systemic antiandrogenic effects in model systems.

AR Antagonist 5 Comparator Evidence


AR Binding Affinity vs. Comparators

AR antagonist 5 (compound 42f) demonstrated negligible penetration of the blood-brain barrier (BBB) in comparative studies, whereas enzalutamide, a clinical AR antagonist, exhibits significant BBB penetration. This differential BBB penetration is quantitatively supported by in vivo brain exposure data, making 42f a superior choice for prostate cancer studies where CNS off-target effects must be minimized [1].

AR Antagonism IC50
Cross-study context
IC50 134.8 nM (AR reporter gene assay). Comparator range: pyrilutamide 0.28 nM, enzalutamide 36 nM, RU58841 ~100 nM, clascoterone ~50 nM under varying conditions.
Supports moderate-potency AR antagonism research; concentration-response study fit.
Assay conditions differ across studies; direct rank-order comparison limited.
Prostate Cancer CNS Safety Blood-Brain Barrier

Topical Pharmacokinetics: Skin-Plasma Partitioning

In an LNCaP mouse xenograft model, AR antagonist 5 (compound 42f) achieved a tumor growth inhibition (TGI) of 79% with no apparent toxicity observed. This in vivo efficacy is supported by its potent AR antagonism (IC50 = 6.17 µM) and ability to impair AR nuclear translocation [1]. In comparison, enzalutamide has shown TGI values ranging from 50-70% in similar models [2], positioning 42f as a highly effective in vivo AR antagonist for prostate cancer research.

Skin-Plasma Partitioning
Data to verify
High skin exposure with low plasma levels engineered through rapid systemic clearance (qualitative description; quantitative ratios in full-text J Med Chem 2024).
Skin-plasma differential is critical for topical AR research model interpretation.
Full PK tables required for procurement decisions.
Prostate Cancer Xenograft In Vivo Efficacy

Hair Growth Efficacy in AGA Mouse Models

AR antagonist 5 (compound 30a) is a selective AR antagonist with an IC50 of 134.8 nM, optimized for topical application in androgenetic alopecia research. Following topical administration, 30a exhibits high skin exposure and low plasma exposure, minimizing systemic AR antagonism and associated side effects. This pharmacokinetic profile is quantitatively distinct from systemic AR antagonists like enzalutamide, apalutamide, and darolutamide, which are designed for oral administration and achieve high plasma concentrations necessary for prostate cancer therapy [1].

In Vivo Hair Growth
Supporting evidence
Reported hair-growth promotion in both general and AGA-specific mouse models after topical administration; no noticeable toxicity observed.
Supports dual-model hair regrowth endpoint interpretation.
Quantitative scores and dose-response data in full publication.
Androgenetic Alopecia Topical AR Antagonist Pharmacokinetics

Distinct 3,6-Diazabicyclo[3.1.1]heptane Chemotype

AR antagonist 5 (compound 30a) inhibits AR with an IC50 of 134.8 nM, placing it in an intermediate potency range among AR antagonists. In comparison, enzalutamide exhibits an IC50 of 36 nM, apalutamide 16 nM, and darolutamide 26 nM for AR-mediated transcriptional activation, while the first-generation bicalutamide shows an IC50 of approximately 160-4300 nM depending on assay conditions [1][2]. Thus, 30a is more potent than bicalutamide but less potent than the second-generation agents, a characteristic that may be advantageous for topical applications where excessive potency could lead to local irritation or unwanted systemic absorption.

Chemotype Identity
Class-level inference
3,6-diazabicyclo[3.1.1]heptane core, distinct from hydantoin, steroidal, and thiohydantoin AR antagonists.
Unique scaffold may support IP differentiation and off-target profiling in AR research.
Conformational rigidity and hydrogen-bonding capacity differ from acyclic linkers.
AR Antagonist IC50 Potency Comparison

AR Antagonist 5 (Compound 42f) LNCaP Antiproliferative Activity Compared to Enzalutamide

AR antagonist 5 (compound 42f) inhibits LNCaP prostate cancer cell proliferation with an IC50 of 14.8 µM . In comparison, enzalutamide exhibits a growth inhibition (GI50) of 11.65 µM in LNCaP cells [1]. Thus, 42f demonstrates antiproliferative activity against androgen-dependent prostate cancer cells that is comparable to enzalutamide, despite its higher AR binding IC50 (6.17 µM vs. 36 nM for enzalutamide), suggesting potential differences in cellular mechanism or downstream signaling modulation.

Prostate Cancer LNCaP Antiproliferative

AR Antagonist 5 (Compound 30a) Selectivity Profile Suggests Reduced Off-Target Liability

AR antagonist 5 (compound 30a) is described as a 'selective' androgen receptor antagonist, implying a favorable off-target profile. While comprehensive selectivity data are not publicly available, the compound's favorable pharmacokinetic properties and low plasma exposure following topical administration inherently limit systemic off-target engagement [1]. This is in contrast to systemic AR antagonists like enzalutamide and apalutamide, which have known off-target activities including GABAA receptor antagonism (apalutamide IC50 ~3 µM) and potential CNS effects .

Selectivity Off-target Safety Profile

AR Antagonist 5 Research Applications


Topical AGA Drug Discovery & Preclinical Pharmacology

Utilize AR antagonist 5 (compound 42f, CAS 2586195-28-8) in LNCaP or other AR-positive prostate cancer xenograft models where robust tumor growth inhibition (79% TGI) and avoidance of CNS-mediated side effects are critical. The negligible BBB penetration of 42f compared to enzalutamide ensures that observed anti-tumor effects are not confounded by central nervous system activity [1].

Skin Pharmacokinetics & Dermal Drug Delivery

Employ AR antagonist 5 (compound 30a, CAS 2902679-53-0) for topical application studies in androgenetic alopecia models. Its high skin exposure and low plasma exposure profile minimizes systemic AR antagonism and associated off-target effects, making it an ideal tool for investigating AR-mediated hair follicle signaling without the confounding influence of systemic drug distribution [2].

AR Pharmacology & Selectivity Profiling

Use AR antagonist 5 (compound 42f) as a comparator tool in studies of AR nuclear translocation and transcriptional regulation. Its ability to impair AR nuclear translocation and reduce nuclear AR levels, coupled with antiproliferative activity in LNCaP cells (IC50 14.8 µM) that is comparable to enzalutamide (GI50 11.65 µM) despite a 171-fold difference in AR binding IC50, provides a unique opportunity to dissect non-canonical AR signaling mechanisms [3].

AR Degrader & PROTAC Benchmarking

Leverage AR antagonist 5 (compound 30a) as a model compound for developing PK/PD relationships for topical AR antagonists. Its well-characterized favorable pharmacokinetic properties (high skin exposure, low plasma exposure) enable precise correlation between local drug concentration and AR-mediated pharmacodynamic endpoints [4].

Application
Selection Property
Validation Focus
AGA model pharmacology studies
In vivo hair-growth model validation
Hair regrowth endpoint consistency across models
Topical delivery research
Skin-plasma exposure differential
Formulation-dependent skin retention vs. systemic escape
AR selectivity panel studies
Structurally differentiated AR ligand
Scaffold-dependent vs. generalizable AR pharmacology
PROTAC comparator studies
Occupancy-driven antagonism baseline
Endpoint comparison: degrader vs. antagonist in hair-growth models
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